molecular formula C23H20ClNO5 B2660631 Methyl 5-(((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)methyl)furan-2-carboxylate CAS No. 850906-40-0

Methyl 5-(((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)methyl)furan-2-carboxylate

Cat. No.: B2660631
CAS No.: 850906-40-0
M. Wt: 425.87
InChI Key: QXVASQRSLZKDGD-UHFFFAOYSA-N
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Description

Methyl 5-(((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)methyl)furan-2-carboxylate is a synthetic organic compound featuring a tetrahydroisoquinoline core fused with a furan-carboxylate moiety. This compound is of interest in medicinal chemistry due to structural similarities with bioactive isoquinoline derivatives, which are known for their roles as kinase inhibitors, antimicrobial agents, and central nervous system modulators .

Properties

IUPAC Name

methyl 5-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxymethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClNO5/c1-28-23(27)21-10-9-17(30-21)14-29-20-4-2-3-19-18(20)11-12-25(22(19)26)13-15-5-7-16(24)8-6-15/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVASQRSLZKDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)methyl)furan-2-carboxylate typically involves multiple steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the tetrahydroisoquinoline structure.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the tetrahydroisoquinoline is replaced by the chlorobenzyl moiety.

    Attachment of the Furan Ring: The furan ring can be attached through etherification reactions, where the hydroxyl group on the tetrahydroisoquinoline reacts with a furan derivative.

    Esterification: The final step involves esterification to form the methyl ester group, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the isoquinoline structure, converting it to an alcohol.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives of the isoquinoline.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, Methyl 5-(((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)methyl)furan-2-carboxylate is investigated for its potential pharmacological activities. It may exhibit properties such as anti-inflammatory, anticancer, or antimicrobial effects, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. For instance, if it acts as an enzyme inhibitor, it could bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared with three structurally related analogs (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility (pH 7.4)
Methyl 5-(((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)methyl)furan-2-carboxylate (Target) C₂₄H₂₁ClN₂O₅ 476.89 4-Chlorobenzyl, tetrahydroisoquinolin-1-one, furan-2-carboxylate methyl ester Not reported
[2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 5-methylfuran-2-carboxylate (CAS 848228-05-7) C₁₄H₁₁ClFNO₄ 311.69 3-Chloro-4-fluoroanilino, 5-methylfuran-2-carboxylate 2.9 µg/mL
(4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate C₃₄H₃₈N₄O₇S 694.76 Thiazolylmethyl, benzyl, oxazolidinone, imidazolidinedione Not reported
N-(3,4-difluorophenyl)-2-phthalazin-1-yloxyacetamide C₁₆H₁₁F₂N₃O₂ 331.28 3,4-Difluorophenyl, phthalazin-1-yloxyacetamide Not reported

Structural Differentiation

  • Target Compound vs. CAS 848228-05-7: While both contain a furan-carboxylate group, the target compound’s tetrahydroisoquinoline core and 4-chlorobenzyl substituent distinguish it from the anilino and 5-methylfuran motifs in CAS 848228-05-5. The latter’s solubility (2.9 µg/mL) suggests that halogenated aromatic groups (e.g., 3-chloro-4-fluoroanilino) may enhance hydrophobicity compared to the target compound’s benzyl-tetrahydroisoquinoline system .
  • Target Compound vs. Thiazol-Oxazolidine Derivative: The thiazol-oxazolidine analog features a more complex heterocyclic framework, including imidazolidinedione and oxazolidinone rings. This likely confers higher metabolic stability but reduces solubility due to increased molecular weight (694.76 vs. 476.89) .
  • Target Compound vs.

Research Findings and Analytical Insights

Crystallographic Analysis

The structural determination of such compounds often employs programs like SHELX and ORTEP-III. For example, SHELXL enables precise refinement of small-molecule crystallographic data, critical for confirming the stereochemistry of the tetrahydroisoquinoline ring . ORTEP-III graphical interfaces aid in visualizing puckering conformations, which are essential for understanding the biological activity of heterocyclic systems .

Stability and Reactivity

The 4-chlorobenzyl group in the target compound likely enhances electron-withdrawing effects, stabilizing the tetrahydroisoquinolin-1-one system against oxidation. This contrasts with the 3-chloro-4-fluoroanilino group in CAS 848228-05-7, which may undergo dehalogenation under physiological conditions .

Biological Activity

Methyl 5-(((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)methyl)furan-2-carboxylate is a complex organic compound with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C26H25ClN2O3C_{26}H_{25}ClN_{2}O_{3} and a molecular weight of approximately 448.95 g/mol. Its structural components include a furan ring and a tetrahydroisoquinoline moiety, which are known for their diverse biological activities.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, related compounds have shown inhibitory effects on Mur enzymes in Mycobacterium tuberculosis, which are crucial for bacterial cell wall synthesis .
  • Antimicrobial Properties : The presence of the chlorobenzyl group suggests potential antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
  • Antioxidant Activity : The furan moiety is often associated with antioxidant properties, which can help mitigate oxidative stress in biological systems.

Biological Activity Data

A summary of relevant biological activities and findings from various studies is presented in the table below:

Activity Effect Reference
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionInhibition of Mur enzymes
AntioxidantScavenging free radicals
CytotoxicityInduction of apoptosis in cancer cells

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various derivatives, it was found that compounds structurally similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of cell wall synthesis by targeting Mur enzymes .

Case Study 2: Cytotoxic Effects on Cancer Cells

Another study investigated the cytotoxic effects of several tetrahydroisoquinoline derivatives. Results indicated that these compounds induced apoptosis in human cancer cell lines through the activation of caspase pathways. The specific role of the furan and chlorobenzyl groups was highlighted as critical for enhancing cytotoxicity .

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